molecular formula C18H26N2O2 B5224694 N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]oxane-4-carboxamide

N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]oxane-4-carboxamide

Cat. No.: B5224694
M. Wt: 302.4 g/mol
InChI Key: XRMSXDPZZNVAJF-UHFFFAOYSA-N
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Description

N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]oxane-4-carboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]oxane-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis.

    Introduction of the Propyl Chain: The propyl chain can be introduced through alkylation reactions.

    Formation of the Oxane Ring: The oxane ring can be formed through cyclization reactions involving diols and appropriate catalysts.

    Amidation: The final step involves the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring.

    Reduction: Reduction reactions can be performed on the quinoline ring or the amide group.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]oxane-4-carboxamide is unique due to its combination of the quinoline ring with the oxane and amide functionalities.

Properties

IUPAC Name

N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c21-18(16-8-13-22-14-9-16)19-10-4-12-20-11-3-6-15-5-1-2-7-17(15)20/h1-2,5,7,16H,3-4,6,8-14H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMSXDPZZNVAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CCCNC(=O)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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